
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-769662, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
科学的研究の応用
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. This makes it a promising candidate for the treatment of type 2 diabetes and metabolic disorders.
作用機序
AMPK is a key regulator of cellular energy metabolism. It is activated in response to cellular stress, such as low energy levels, and promotes energy conservation and production. 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea activates AMPK by binding to the allosteric site of the kinase, leading to conformational changes that enhance its activity. This results in increased glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been shown to reduce lipid accumulation in adipose tissue and liver, which can improve metabolic health. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
実験室実験の利点と制限
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages for lab experiments. It is a potent and specific activator of AMPK, which makes it a useful tool for studying the role of AMPK in cellular metabolism. Additionally, the compound is stable and can be easily synthesized in high purity and yield. However, one limitation of using 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and specific activators of AMPK. Additionally, the compound could be studied in combination with other drugs to determine its potential therapeutic applications in the treatment of metabolic disorders and chronic inflammatory diseases. Finally, the compound could be studied in animal models to determine its safety and efficacy in vivo.
合成法
The synthesis of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-3-7(4-2-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPATVDAJJBDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)
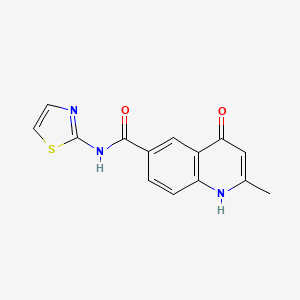
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![N-(2-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2906585.png)
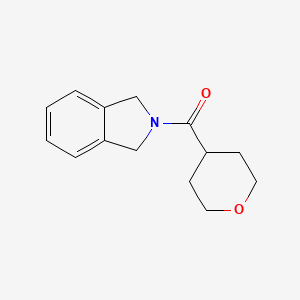
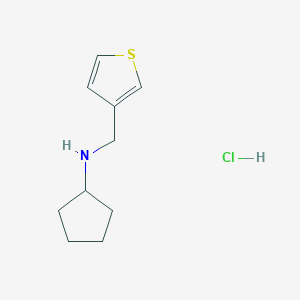
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2906592.png)

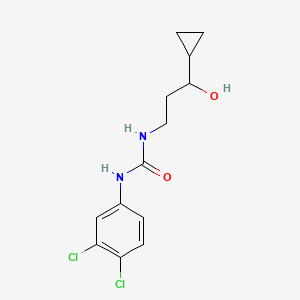
![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)
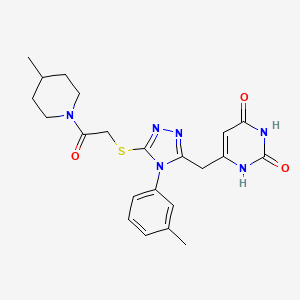
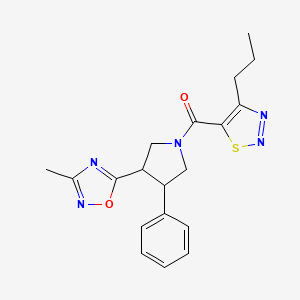
![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)